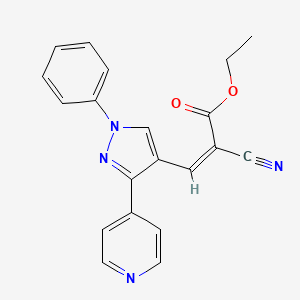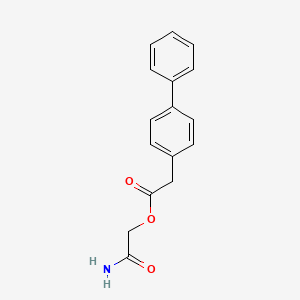
1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one is a novel compound that has gained interest in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely present in nature. The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one is relatively simple, and it can be achieved through a series of chemical reactions.
Applications De Recherche Scientifique
1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one has a wide range of potential scientific research applications. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have potent anticancer activity against various cancer cell lines. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one is its relatively simple synthesis method. This makes it easy to produce in large quantities for lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one. One of the most promising directions is in the development of new anticancer drugs based on this compound. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, research is needed to improve the solubility of this compound in water, which may expand its potential applications in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one involves a series of chemical reactions. The starting material for the synthesis is 2-pyridin-2-ylsulfanylpropan-1-one, which is reacted with indole in the presence of a base to form 1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one. The reaction proceeds via a nucleophilic addition-elimination mechanism. The final product is obtained after purification through column chromatography.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12(20-15-8-4-5-10-17-15)16(19)18-11-9-13-6-2-3-7-14(13)18/h2-8,10,12H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJBWYUOZMAMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)SC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467456.png)

![[2-(4-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467462.png)
![2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467469.png)
![2-chloro-1-[(1R)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467478.png)


![7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone](/img/structure/B7467496.png)
![ethyl (E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467515.png)
![N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide](/img/structure/B7467517.png)
![[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate](/img/structure/B7467522.png)
![N-tert-butyl-3,6-dichloro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7467528.png)